N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE
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Overview
Description
N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE is a complex organic compound with a molecular formula of C22H28N2O6 and a molecular weight of 416.47 This compound is characterized by its unique structure, which includes an ethoxymethoxy group, a hydroxyamino group, and a phenoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE typically involves multiple steps. One common method includes the condensation of N-hydroxysuccinimide esters of N-acyl-N-benzyloxyaminoalkanoic acids with tris-(2-aminoethyl)amine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of electrosynthesis techniques. Electrosynthesis is a greener and more sustainable method for the preparation of amides, which are a key component of this compound . This method not only reduces the environmental impact but also enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can form iron (III) complexes through condensation reactions with tris-(2-aminoethyl)amine .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include N-hydroxysuccinimide esters, tris-(2-aminoethyl)amine, and various oxidizing and reducing agents. The reactions are typically carried out in aqueous DMF solution under controlled pH conditions .
Major Products: The major products formed from these reactions include iron (III) complexes and other derivatives that exhibit unique chemical properties. These products are often used in further scientific research and applications .
Scientific Research Applications
N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE has a wide range of applications in scientific research. It is used in the synthesis of peptides and peptidomimetics, which are important in the study of protein structure and function . Additionally, the compound is utilized in the development of new pharmaceuticals and in the study of biological processes involving amides .
Mechanism of Action
The mechanism of action of N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metal ions, which can influence various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to stabilize certain protein structures is of particular interest .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE include other N-hydroxy amides and hydroxamic acids. These compounds share similar structural features and chemical properties .
Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
N-[1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWWQELUBWGQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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